molecular formula GaLa4 B14425347 CID 78067020

CID 78067020

Cat. No.: B14425347
M. Wt: 625.345 g/mol
InChI Key: MUICNAXQOJDFIK-UHFFFAOYSA-N
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Description

CID 78067020 (Compound Identifier 78067020) is a chemical compound cataloged in the PubChem database. For instance, Figure 1 in highlights its presence in fractions of a vacuum-distilled essential oil (CIEO), with variable concentrations across fractions .

Properties

Molecular Formula

GaLa4

Molecular Weight

625.345 g/mol

InChI

InChI=1S/Ga.4La

InChI Key

MUICNAXQOJDFIK-UHFFFAOYSA-N

Canonical SMILES

[Ga].[La].[La].[La].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78067020 involves a series of chemical reactions that require specific reagents and conditions. The synthetic route typically includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperatures, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: The product is purified using automated systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

CID 78067020 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in anhydrous conditions.

    Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: The product may be a carboxylic acid or ketone.

    Reduction: The product may be an alcohol or amine.

    Substitution: The product may be a halogenated compound or a derivative with a different functional group.

Scientific Research Applications

CID 78067020 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78067020 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key distinctions:

Property CID 78067020 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Ginsenoside Rf
Structural Class Likely terpenoid/volatile compound Polyketide-derived toxin Methylated polyketide toxin Triterpenoid saponin
Analytical Method GC-MS, vacuum distillation LC-MS/MS, NMR LC-MS/MS, NMR LC-ESI-MS with in-source CID
Biological Activity Not explicitly reported Cytotoxic, algal bloom-associated Enhanced toxicity via methylation Anticancer, adaptogenic
Fractionation Behavior Detected in mid-polarity fractions N/A N/A Elutes in mid-polar LC phases
Key Functional Groups Oxygenated moieties (inferred) Lactone rings, hydroxyl groups Methylation at C-30 position Glycosylated sugar chains

Key Findings:

Structural Complexity : Unlike oscillatoxins (polyketides with lactone rings), this compound is likely a simpler volatile compound, as evidenced by its GC-MS elution profile . Oscillatoxins require advanced LC-MS/MS and NMR for full characterization due to their larger molecular weights .

Biological Relevance: While oscillatoxins and ginsenosides exhibit marked bioactivity (e.g., cytotoxicity or anticancer effects), this compound’s role remains speculative.

Analytical Challenges: this compound’s volatility contrasts with the non-volatile nature of ginsenosides, necessitating distinct analytical workflows (GC-MS vs. LC-ESI-MS) .

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